(4-(Trifluoromethoxy)phenyl)methanamine hydrochloride properties
(4-(Trifluoromethoxy)phenyl)methanamine hydrochloride properties
An In-depth Technical Guide to (4-(Trifluoromethoxy)phenyl)methanamine Hydrochloride: Properties, Synthesis, and Applications for the Modern Researcher
Executive Summary
(4-(Trifluoromethoxy)phenyl)methanamine hydrochloride is a critical fluorinated building block in contemporary drug discovery and materials science. Its utility stems from the unique physicochemical properties imparted by the trifluoromethoxy (-OCF₃) group, which offers distinct advantages over the more common trifluoromethyl (-CF₃) moiety. This guide provides a comprehensive overview of this compound, detailing its physicochemical characteristics, robust analytical characterization methods, a detailed synthetic protocol with mechanistic insights, and its strategic applications in medicinal chemistry. We will explore how the trifluoromethoxy group influences lipophilicity, metabolic stability, and molecular interactions, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent.
Introduction: The Strategic Importance of the Trifluoromethoxy Moiety
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of new chemical entities.[1] While the trifluoromethyl (-CF₃) group is well-established, its trifluoromethoxy (-OCF₃) analogue offers a more nuanced tool for fine-tuning molecular properties. The -OCF₃ group is a powerful lipophilic, electron-withdrawing moiety that is metabolically robust due to the strength of the C-F bonds.[1]
(4-(Trifluoromethoxy)phenyl)methanamine hydrochloride serves as a primary amine building block, presenting this valuable pharmacophore for integration into larger, more complex molecules. The presence of the primary amine provides a reactive handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics and aqueous solubility compared to the free base.
Diagram 1: Chemical Structure of (4-(Trifluoromethoxy)phenyl)methanamine hydrochloride
Physicochemical Properties and Analytical Characterization
Accurate characterization is fundamental to ensuring the identity, purity, and consistency of a reagent in any research endeavor. The data presented below are compiled from various chemical suppliers and databases, supplemented with predicted values where empirical data is unavailable.
| Property | Value | Source / Method |
| CAS Number | 403841-98-5 | [2] |
| Molecular Formula | C₈H₉ClF₃NO | [2] |
| Molecular Weight | 227.61 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in water, methanol, DMSO (predicted) | - |
| Storage Conditions | Store in a cool, dry, well-ventilated place away from incompatible materials. |
Expert Analytical Workflow
A self-validating analytical protocol is crucial for confirming the quality of the starting material, which directly impacts the reproducibility of subsequent experiments.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum is expected to show distinct signals for the benzylic protons (~4.0 ppm), the aromatic protons in the characteristic AA'BB' pattern (~7.4-7.6 ppm), and a broad singlet for the amine protons which may exchange with solvent. The integration of these signals is a primary confirmation of the structure.
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¹³C NMR: The carbon spectrum will confirm the presence of the aromatic ring carbons, the benzylic carbon, and the carbon of the -OCF₃ group, which will appear as a quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: This is a definitive technique for fluorinated compounds. A single sharp singlet is expected around -58 to -60 ppm, confirming the presence and electronic environment of the trifluoromethoxy group.
B. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Under electrospray ionization (ESI+), the primary observation would be the molecular ion of the free base [M+H]⁺ at m/z 192.06, corresponding to the loss of HCl.
C. High-Performance Liquid Chromatography (HPLC): Purity assessment is best performed using reverse-phase HPLC with UV detection. This method can effectively separate the target compound from potential starting materials, by-products, or degradation products, providing a quantitative measure of purity (typically >97%).
Synthesis and Purification Protocol
This compound is not naturally occurring and must be prepared synthetically. A common and reliable route involves the reduction of the corresponding nitrile, 4-(trifluoromethoxy)benzonitrile. This method is favored for its high yield and the ready availability of the starting material.
Diagram 2: Proposed Synthetic Workflow
Step-by-Step Synthesis Protocol
Objective: To synthesize (4-(Trifluoromethoxy)phenyl)methanamine hydrochloride from 4-(trifluoromethoxy)benzonitrile.
Materials:
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4-(trifluoromethoxy)benzonitrile
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Lithium aluminum hydride (LiAlH₄) or Raney Nickel
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Anhydrous tetrahydrofuran (THF) or Ethanol
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Hydrochloric acid (2M solution in diethyl ether)
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Anhydrous diethyl ether
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Anhydrous sodium sulfate
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Standard glassware for inert atmosphere synthesis
Protocol:
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Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), carefully add lithium aluminum hydride (1.5 equivalents) to a flame-dried, three-neck round-bottom flask containing anhydrous THF. Cool the suspension to 0 °C in an ice bath.
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Expert Insight: The use of an inert atmosphere and anhydrous conditions is critical as LiAlH₄ reacts violently with water. The reaction is highly exothermic, necessitating controlled addition and cooling.
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Substrate Addition: Dissolve 4-(trifluoromethoxy)benzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
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Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Trustworthiness: This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered, simplifying the isolation of the product.
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Isolation of Free Base: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-(Trifluoromethoxy)phenyl)methanamine free base.
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Purification: The crude amine can be purified by vacuum distillation if necessary, although it is often of sufficient purity for the next step.
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Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases and the solution becomes acidic.
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Final Product Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-salt impurities and dry under vacuum to afford the final product, (4-(Trifluoromethoxy)phenyl)methanamine hydrochloride.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate. The trifluoromethoxy-phenyl motif is increasingly sought after in drug design for its ability to confer desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Diagram 3: Influence of the -OCF₃ Group on Drug Properties
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Pharmaceutical Development: This building block is a key intermediate for synthesizing active pharmaceutical ingredients (APIs). The trifluoromethoxy group can enhance biological activity and improve pharmacokinetic profiles.[3] For example, related structures are explored in the development of anti-cancer agents and compounds targeting neurological disorders.[3][4]
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Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to create novel herbicides and fungicides. The -OCF₃ group can disrupt biochemical pathways in pests while maintaining selectivity.[3]
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Materials Science: As a fluorinated compound, it serves as a monomer or precursor in the synthesis of advanced polymers and materials with tailored properties such as thermal stability and hydrophobicity.[3]
Safety, Handling, and Storage
Proper handling is essential when working with reactive chemical intermediates. The following guidelines are based on safety data for the free base and related amine hydrochlorides.
| Hazard Type | Information | Precautionary Measures |
| GHS Pictogram | - | |
| Signal Word | Warning | - |
| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] | P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Laboratory Handling Protocol
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Dispensing: Handle as a solid. Avoid creating dust. Use appropriate tools for weighing and transferring.
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Spill Response: In case of a small spill, sweep up the solid material carefully, place it in a sealed container for disposal, and clean the area with a suitable solvent.
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Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
(4-(Trifluoromethoxy)phenyl)methanamine hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its strategic value is derived from the unique combination of a reactive primary amine and the property-modulating trifluoromethoxy group. By understanding its synthesis, properties, and the rationale behind its application, researchers can leverage this building block to design and create next-generation pharmaceuticals, agrochemicals, and advanced materials with enhanced performance and efficacy.
References
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American Elements. {4-fluoro-3-[(3-methoxyphenoxy)methyl]phenyl}methanamine hydrochloride. [Link]
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PubChem. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. [Link]
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SpectraBase. (4-Methoxyphenyl)(phenyl)methanamine. [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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001CHEMICAL. (3-Fluoro-4-(trifluoromethoxy)phenyl)methanamine. [Link]
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MilliporeSigma. Phenyl(4-(trifluoromethyl)phenyl)methanamine. [Link]
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National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
- Google Patents. Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.
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The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
- Google Patents.
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PubChemLite. {4-[(4-fluorophenoxy)methyl]phenyl}methanamine hydrochloride. [Link]
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Wikipedia. 1-(4-(Trifluoromethyl)phenyl)piperazine. [Link]
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